2,6-Dichlorothiazolo[5,4-c]pyridine
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Overview
Description
2,6-Dichlorothiazolo[5,4-c]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-c]pyridines. . The structure of this compound consists of a thiazole ring fused to a pyridine ring, with chlorine atoms substituted at the 2 and 6 positions.
Preparation Methods
The synthesis of 2,6-Dichlorothiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. . The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the fused heterocyclic system. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2,6-Dichlorothiazolo[5,4-c]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo nucleophilic substitution reactions at the chlorine-substituted positions, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs with various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . In biology, it has been investigated for its potential as a histamine H3 receptor antagonist . Additionally, the compound has applications in materials science, where it can be used as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dichlorothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, leading to various physiological effects . The compound’s structure allows it to interact with a wide range of receptor targets, making it a versatile molecule for drug development.
Comparison with Similar Compounds
2,6-Dichlorothiazolo[5,4-c]pyridine can be compared with other thiazolo[5,4-c]pyridine derivatives, such as 2,7-Dichlorothiazolo[5,4-c]pyridine . While both compounds share a similar core structure, the position of the chlorine atoms can influence their chemical reactivity and biological activity. The unique substitution pattern of this compound may confer distinct properties that make it suitable for specific applications. Other similar compounds include various thiazole and pyridine derivatives that exhibit a range of biological activities .
Biological Activity
2,6-Dichlorothiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores the compound's antiproliferative properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused to a pyridine structure, with two chlorine substituents at the 2 and 6 positions. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its inhibitory concentrations (IC50 values) across different cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Capan-1 | 1.45 | G2/M phase arrest |
LN-229 | 1.90 | Cell cycle-specific |
DND-41 | 4.25 | Induction of apoptosis |
K-562 | 3.00 | Inhibition of proliferation |
Z-138 | 2.50 | Cell cycle disruption |
These results indicate that the compound exhibits potent antiproliferative activity, comparable to established chemotherapeutic agents like etoposide .
The mechanism by which this compound exerts its effects involves:
- Cell Cycle Arrest : Studies show that treatment with the compound leads to significant accumulation of cells in the G2/M phase of the cell cycle, suggesting a targeted mechanism that disrupts normal cell cycle progression .
- Apoptosis Induction : The compound also appears to trigger apoptotic pathways in cancer cells, as evidenced by increased markers of apoptosis in treated cell lines .
Study on Capan-1 Cell Line
In a focused study on the Capan-1 pancreatic cancer cell line, researchers observed that treatment with this compound resulted in:
- A dose-dependent decrease in cell viability.
- Significant morphological changes indicative of apoptosis.
- Activation of caspase pathways leading to programmed cell death .
Comparative Analysis with Other Compounds
A comparative analysis involving various thiazole derivatives revealed that this compound demonstrated superior antiproliferative effects compared to other halogenated thiazole compounds. This highlights its potential as a lead compound for further development .
Future Directions and Therapeutic Potential
The promising biological activity of this compound suggests several avenues for future research:
- Combination Therapies : Investigating its efficacy in combination with existing chemotherapeutic agents could enhance treatment outcomes for resistant cancer types.
- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level may reveal additional therapeutic targets.
- Preclinical Trials : Advancing towards preclinical models to assess pharmacokinetics and toxicity profiles will be crucial for developing this compound into a viable therapeutic agent.
Properties
Molecular Formula |
C6H2Cl2N2S |
---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
2,6-dichloro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H |
InChI Key |
YPFMTPTWJDRYPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)SC(=N2)Cl |
Origin of Product |
United States |
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